DOTA-Biotin-Sarcosine

Catalog No.
S3398935
CAS No.
180978-54-5
M.F
C36H54N8O11S
M. Wt
806.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DOTA-Biotin-Sarcosine

CAS Number

180978-54-5

Product Name

DOTA-Biotin-Sarcosine

IUPAC Name

2-[(6S)-6-[[4-[[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl-methylamino]acetyl]amino]phenyl]methyl]-4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid

Molecular Formula

C36H54N8O11S

Molecular Weight

806.9 g/mol

InChI

InChI=1S/C36H54N8O11S/c1-40(30(46)5-3-2-4-28-35-27(23-56-28)38-36(55)39-35)18-29(45)37-25-8-6-24(7-9-25)16-26-17-43(21-33(51)52)13-12-41(19-31(47)48)10-11-42(20-32(49)50)14-15-44(26)22-34(53)54/h6-9,26-28,35H,2-5,10-23H2,1H3,(H,37,45)(H,47,48)(H,49,50)(H,51,52)(H,53,54)(H2,38,39,55)/t26-,27-,28-,35-/m0/s1

InChI Key

XNDGMGWABJHCRC-BGNUVLEZSA-N

SMILES

CN(CC(=O)NC1=CC=C(C=C1)CC2CN(CCN(CCN(CCN2CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)CCCCC3C4C(CS3)NC(=O)N4

Canonical SMILES

CN(CC(=O)NC1=CC=C(C=C1)CC2CN(CCN(CCN(CCN2CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)CCCCC3C4C(CS3)NC(=O)N4

Isomeric SMILES

CN(CC(=O)NC1=CC=C(C=C1)C[C@H]2CN(CCN(CCN(CCN2CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4
  • DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): This chelating agent can bind to paramagnetic metal ions like gadolinium (Gd) to form stable complexes. These complexes have unique magnetic properties that make them useful in various imaging techniques like Magnetic Resonance Imaging (MRI) [].
  • Biotin: This vitamin acts as a linker molecule. It allows the DOTA-Gd complex to specifically target and bind to receptors or other molecules of interest that have an affinity for biotin [].
  • Sarcosine: This amino acid serves as a spacer molecule, providing flexibility and distance between the DOTA and Biotin moieties [].

Here's how DOTA-Biotin-Sarcosine is utilized in scientific research:

Activable Paramagnetic Imaging Agent:

DOTA-Biotin-Sarcosine can be used as a building block for creating activatable paramagnetic imaging agents. By attaching a cleavable linker to the Sarcosine unit, researchers can design these agents to become active only under specific conditions, such as in the presence of a particular enzyme or in a specific cellular environment []. This targeted activation allows for improved signal-to-noise ratio and enhanced image contrast in MRI, leading to more precise visualization of biological processes.

Targeted Delivery of Imaging Probes:

The biotin moiety in DOTA-Biotin-Sarcosine allows for targeted delivery of imaging probes to specific cells or tissues expressing biotin receptors. This targeted approach reduces background signal and improves the sensitivity of detection in techniques like MRI and Positron Emission Tomography (PET) [].

DOTA-Biotin-Sarcosine is a complex compound that combines the properties of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), biotin, and sarcosine. Its chemical formula is C₃₆H₅₄N₈O₁₁S·2HCl·2H₂O, indicating a sophisticated structure that facilitates various biochemical interactions and applications in biomedical research and therapy . The inclusion of sarcosine, an amino acid derivative, enhances the compound's stability and solubility in biological systems .

That are crucial for its functionality:

  • Chelation: The DOTA moiety acts as a chelator for metal ions, which is essential in radiolabeling applications. It forms stable complexes with radionuclides like Gallium-68 and Indium-111, facilitating imaging and therapeutic applications .
  • Conjugation: The biotin component allows for specific binding to streptavidin or avidin proteins, enabling targeted delivery of drugs or imaging agents. This conjugation is often used in pretargeting strategies in cancer therapy .
  • Hydrolysis: The compound can also undergo hydrolysis under certain conditions, affecting its stability and release characteristics in biological environments .

DOTA-Biotin-Sarcosine exhibits significant biological activity due to its ability to bind specifically to biotin receptors. This specificity allows it to be utilized in various applications such as:

  • Targeted Drug Delivery: By attaching therapeutic agents to the biotin component, DOTA-Biotin-Sarcosine can selectively deliver drugs to cells expressing biotin receptors.
  • Imaging: The compound's radiolabeling capabilities make it useful in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) for visualizing tumors and other pathological conditions .

The synthesis of DOTA-Biotin-Sarcosine typically involves several steps:

  • Preparation of DOTA: DOTA is synthesized through a multi-step process involving the reaction of cyclen with acetic anhydride.
  • Biotin Conjugation: Biotin is attached to the DOTA via amide bond formation, often utilizing coupling agents like N-hydroxysuccinimide.
  • Incorporation of Sarcosine: Sarcosine is introduced into the structure through a nucleophilic substitution reaction or by direct coupling with activated intermediates .

This multi-step synthetic route allows for fine-tuning the properties of the final compound.

DOTA-Biotin-Sarcosine has diverse applications in:

  • Cancer Therapy: Its ability to target specific cells makes it ideal for delivering cytotoxic agents directly to tumor sites.
  • Diagnostic Imaging: Used as a radiotracer in PET and SPECT imaging, it helps visualize tumors and monitor treatment responses .
  • Research Tools: It serves as a valuable tool in molecular biology for studying protein interactions and cellular processes due to its biotin-binding capability.

Interaction studies have demonstrated that DOTA-Biotin-Sarcosine effectively binds to streptavidin with high affinity. This interaction can be quantified using techniques like surface plasmon resonance or fluorescence resonance energy transfer. Additionally, studies have shown that the presence of sarcosine enhances the stability of the biotin-DOTA complex under physiological conditions, making it more effective for therapeutic applications .

DOTA-Biotin-Sarcosine shares similarities with other biotin-conjugated compounds but stands out due to its unique combination of components. Here are some comparable compounds:

Compound NameUnique Features
Biotin-DOTALacks sarcosine; primarily used for radiolabeling.
Biotin-SarcosineDoes not include DOTA; simpler structure for targeting.
Biotin-PEGPolyethylene glycol chain increases solubility but lacks metal chelation properties.
Biotin-DextranLarger molecular weight; used for broad targeting but less specific than DOTA-based compounds.

The inclusion of both DOTA and sarcosine in DOTA-Biotin-Sarcosine enhances its stability and targeting efficiency compared to these similar compounds.

Multi-Step Conjugation Strategies for DOTA-Biotin-Sarcosine Assembly

The synthesis of DOTA-Biotin-Sarcosine involves sequential conjugation of its three components.

  • DOTA Activation:
    The macrocyclic DOTA is functionalized using N-hydroxysuccinimide (NHS) ester chemistry to generate an amine-reactive intermediate. This step, conducted in anhydrous dimethylformamide (DMF), employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and NHS to convert DOTA’s carboxyl groups into NHS esters [4].

  • Biotin Conjugation:
    The NHS-activated DOTA is reacted with biotin’s primary amine under alkaline conditions (pH 8.5–9.0). This forms a stable amide bond, with excess reagents removed via precipitation in cold diethyl ether .

  • Sarcosine Incorporation:
    Sarcosine (N-methylglycine) is introduced as a spacer via its carboxyl group, which is activated using EDC and coupled to the remaining amine on the DOTA-biotin intermediate. The reaction is monitored via thin-layer chromatography to ensure completion .

Key Reagents:

ReagentRoleSolvent
EDCCarboxyl activationDMF
NHSStabilizing active intermediateDMF
TriethylaminepH adjustmentDMF/Water mixture

Optimization of Chelator-Linker-Targeting Moiety Spatial Arrangement

The spatial orientation of DOTA, biotin, and sarcosine critically impacts functionality:

  • Chelator Accessibility:
    DOTA’s four nitrogen atoms must remain unhindered to coordinate metals like lutetium-177. Computational modeling shows that attaching biotin and sarcosine to opposing DOTA carboxyl groups minimizes steric clashes .

  • Biotin Orientation:
    Biotin’s valeric acid side chain is conjugated to DOTA via a flexible sarcosine spacer, ensuring optimal binding to streptavidin. Site-specific conjugation strategies, such as maleimide-thiol coupling to engineered cysteine residues, enhance positional control [5].

  • Linker Flexibility:
    Sarcosine’s methyl group introduces rigidity, while its glycine backbone provides rotational freedom. This balance ensures that the biotin moiety remains accessible without destabilizing the DOTA-metal complex [3].

Structural Parameters:

ComponentRoleIdeal Position
DOTAMetal chelationCentral macrocycle
BiotinStreptavidin bindingTerminal position
SarcosineSpacer/steric optimizationBetween DOTA and biotin

Industrial-Scale Production Challenges and Purification Protocols

Scaling up DOTA-Biotin-Sarcosine synthesis presents distinct challenges:

  • Reaction Consistency:
    Automated continuous-flow reactors are employed to maintain precise stoichiometric ratios of DOTA, biotin, and sarcosine. Temperature (±1°C) and pH (±0.2) are tightly controlled to minimize batch variability .

  • Purification:

    • Size Exclusion Chromatography (SEC): Removes unreacted DOTA (MW 560 Da) from the final product (MW 916 Da) [3].
    • Reverse-Phase HPLC: Separates sarcosine-biotin byproducts using a C18 column and acetonitrile/water gradient [6].
    • Affinity Chromatography: Streptavidin-coated resins selectively bind the biotinylated product, achieving >98% purity [5].
  • Yield Optimization:
    Industrial processes achieve 65–70% yield through:

    • In-line Monitoring: Real-time UV spectroscopy at 280 nm (biotin absorbance) adjusts reagent feed rates.
    • Solvent Recovery: DMF is distilled and reused, reducing costs by 40% .

Industrial Purification Workflow:

StepMethodPurity Achieved
Initial purificationSEC85%
Secondary purificationReverse-Phase HPLC95%
Final polishAffinity chromatography98%+

Dual-Modality Imaging Probes Utilizing Lutetium-177 and Yttrium-90 Complexation

The development of dual-modality imaging probes utilizing DOTA-Biotin-Sarcosine as a chelating scaffold represents a significant advancement in molecular imaging technology. These probes leverage the unique properties of both lutetium-177 and yttrium-90 radioisotopes to provide complementary imaging capabilities for diagnostic and therapeutic applications.

Lutetium-177 complexed with DOTA-Biotin-Sarcosine demonstrates exceptional chelation stability and imaging characteristics. The lutetium-177 complex exhibits a molecular weight of 980.8 g/mol and provides gamma emissions suitable for single photon emission computed tomography imaging [5]. Research studies have demonstrated that lutetium-177 labeled DOTA-based haptens show rapid blood clearance with alpha phase clearance of 0.47±0.24 minutes and beta phase clearance of 28.3±2.8 minutes [6]. The biodistribution studies reveal that lutetium-177 DOTA-biotin demonstrates exceptionally low whole-body retention of approximately 2-4% at 4 hours post-injection and 1-3% at 24 hours post-injection, significantly lower than many other radiolabeled small molecules [6].

Yttrium-90 complexation with DOTA-Biotin-Sarcosine provides distinct advantages for therapeutic applications and specialized imaging modalities. The yttrium-90 complex demonstrates superior Cerenkov luminescence imaging capabilities, with measured radiance values of 1.35 × 10⁵ ± 2.2 × 10⁴ photons per second per square centimeter per steradian [7]. The high-energy beta emission characteristics of yttrium-90 (maximum energy 2.27 MeV, average energy 0.933 MeV) enable effective tissue penetration and therapeutic efficacy [8]. Quantitative single photon emission computed tomography reconstructions demonstrate that yttrium-90 activities can be accurately measured using specialized imaging protocols, with activity recovery deviations of 0-6% compared to dose-calibrator measurements [9].

The dual-modality approach utilizing both radioisotopes provides comprehensive diagnostic information through complementary imaging mechanisms. Lutetium-177 provides high-resolution gamma imaging with lower radiation burden, while yttrium-90 offers superior therapeutic potential with enhanced Cerenkov luminescence imaging capabilities [7]. The combination enables precise tumor localization through lutetium-177 imaging followed by targeted therapy using yttrium-90, maximizing therapeutic efficacy while minimizing radiation exposure to healthy tissues.

Pretargeted Radioimmunotherapy Architectures for Solid Tumors

Pretargeted radioimmunotherapy utilizing DOTA-Biotin-Sarcosine represents a sophisticated approach to enhance therapeutic indices in solid tumor treatment. This multi-step strategy separates the tumor targeting step from the radioactive payload delivery, significantly improving the therapeutic ratio compared to conventional radioimmunotherapy approaches.

The pretargeting architecture involves the initial administration of a biotinylated monoclonal antibody that specifically binds to tumor-associated antigens. Following adequate tumor localization, typically 48-72 hours post-injection, a clearing agent is administered to remove unbound antibody from the circulation [10]. Subsequently, DOTA-Biotin-Sarcosine labeled with therapeutic radioisotopes is administered, which rapidly binds to the tumor-localized antibody while unbound radioligand is quickly excreted through renal clearance.

Clinical studies have demonstrated remarkable improvements in therapeutic ratios using DOTA-biotin based pretargeting systems. In phase I clinical trials involving 43 patients with adenocarcinomas, the optimized pretargeted radioimmunotherapy protocol achieved a mean tumor-to-marrow absorbed dose ratio of 63:1, compared to 6:1 ratios reported for conventional radioimmunotherapy using the same antibody [10]. The protocol utilized an antibody-streptavidin conjugate dose of 125 micrograms per milliliter plasma volume, followed by a clearing agent in a 10:1 molar ratio of clearing agent to serum conjugate, with the therapeutic yttrium-90 DOTA-biotin administered 24 hours later [10].

Preclinical studies in human breast cancer xenografts have demonstrated exceptional therapeutic efficacy. In athymic mice bearing subcutaneous human breast cancer xenografts, treatment with yttrium-90 DOTA-biotin following intratumoral avidin administration achieved cure rates of 75% at the highest dose level of 111.1 megabecquerels, with an overall response rate of 29% across all dose levels compared to 8% in control groups [11]. The maximum tolerated dose was established at 111.1 megabecquerels based on a 15% decrease in body weight [11].

The architectural design of pretargeted systems enables the delivery of curative radiation doses to solid tumors while maintaining acceptable toxicity profiles. Studies have shown that curative watersheds for pretargeted radioimmunotherapy of solid tumors require cumulative absorbed doses of 8,000-10,000 centigray, which can be achieved through the enhanced tumor-to-normal tissue ratios provided by the pretargeting approach [12]. The modular nature of the system allows for individual optimization of each component, including the tumor-targeting bispecific protein, clearing agent, and radioactive payload [12].

Streptavidin-Biotin Interaction Dynamics in Tumor Localization Systems

The streptavidin-biotin interaction represents one of the strongest non-covalent interactions in nature, with a dissociation constant in the femtomolar range, making it an ideal system for tumor localization applications [13]. The interaction between streptavidin and DOTA-Biotin-Sarcosine demonstrates exceptional stability and specificity, enabling precise tumor targeting through biotinylated antibody pretargeting strategies.

The kinetic parameters of streptavidin-biotin interactions in tumor localization systems reveal complex spatial and temporal distribution patterns. Pharmacokinetic modeling of biotinylated monoclonal antibody followed by radiolabeled streptavidin in metastatic tumor nodules demonstrates that streptavidin encounters significant retardation in tumor penetration due to the high-affinity interaction with biotinylated antibodies [14]. The theoretical distribution shows initial localization at the tumor periphery that progresses to uniform distribution throughout the nodule, with tumor-to-blood and tumor-to-lung ratios showing 2- to 3-fold enhancement compared to conventional one-step antibody delivery [14].

The influence of endogenous biotin on streptavidin-biotin tumor localization systems presents significant challenges for clinical implementation. Studies in mouse tumor models demonstrate that endogenous biotin levels of 4 nanograms per milliliter in untreated animals can saturate streptavidin binding sites, reducing the availability for subsequent radiolabeled biotin targeting [15]. Biotin depletion strategies involving sequential intraperitoneal injections of streptavidin can reduce serum biotin levels to less than 0.5 nanograms per milliliter, preserving biotin binding sites for tumor targeting applications [15].

The optimization of streptavidin-biotin interaction dynamics requires careful consideration of administration routes and dosing parameters. Intraperitoneal administration of streptavidin demonstrates superior tumor uptake and tumor-to-normal tissue ratios compared to intravenous administration, regardless of the pretargeting antibody administration route [16]. The tumor uptake of radiolabeled streptavidin increases with higher doses of biotinylated antibody pretargeting but decreases with increasing doses of streptavidin, indicating optimal dosing ratios for maximum therapeutic efficacy [16].

XLogP3

-9.3

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

7

Exact Mass

806.36327574 g/mol

Monoisotopic Mass

806.36327574 g/mol

Heavy Atom Count

56

UNII

Q5296AP53J

Dates

Last modified: 08-19-2023

Explore Compound Types